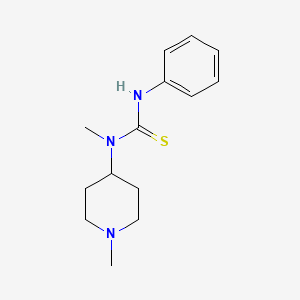
N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea (MMPTU) is a chemical compound that has been widely used in scientific research to investigate the physiological and biochemical effects of various substances. MMPTU is a thiourea derivative that has been synthesized through a multi-step process and has been shown to have a high degree of stability and purity.
Mécanisme D'action
The mechanism of action of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea is not well understood, but it is believed to act as a competitive inhibitor of the dopamine transporter. This compound has been shown to reduce the uptake of dopamine in the brain, leading to an increase in dopamine levels and a decrease in dopamine turnover. This effect is thought to be responsible for the physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of dopamine receptor activity, and the reduction of dopamine turnover. This compound has also been shown to have an effect on the central nervous system, including the regulation of mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea in laboratory experiments include its high degree of stability and purity, which allows for accurate and reproducible results. However, the use of this compound is limited by its complex synthesis process and high cost, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research involving N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea, including the investigation of its effects on other neurotransmitter systems, the development of new synthetic methods for this compound, and the exploration of its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
In conclusion, this compound (this compound) is a thiourea derivative that has been widely used in scientific research to investigate the physiological and biochemical effects of various substances. This compound has a complex synthesis process but is highly stable and pure, making it an ideal compound for use in laboratory experiments. The mechanism of action of this compound is not well understood, but it is believed to act as a competitive inhibitor of the dopamine transporter. This compound has a number of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of dopamine receptor activity, and the reduction of dopamine turnover. Future research involving this compound may lead to new insights into the functioning of the central nervous system and the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea involves several steps, including the reaction of N-methyl-4-piperidone with phenylisothiocyanate to form N-methyl-N-(4-phenylthiocarbamoyl)piperidine, which is then treated with hydrogen peroxide and hydrochloric acid to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and the use of high-quality reagents to ensure the purity and stability of the final product.
Applications De Recherche Scientifique
N-methyl-N-(1-methyl-4-piperidinyl)-N'-phenylthiourea has been widely used in scientific research to investigate the physiological and biochemical effects of various substances. It has been shown to have a high degree of stability and purity, making it an ideal compound for use in laboratory experiments. This compound has been used to study the effects of various substances on the central nervous system, including the effects of drugs on dopamine and serotonin receptors.
Propriétés
IUPAC Name |
1-methyl-1-(1-methylpiperidin-4-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNZIRRXTKGARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)





![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)

![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)
